molecular formula C20H24N2O B5829527 N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

Cat. No. B5829527
M. Wt: 308.4 g/mol
InChI Key: HELHJILMXZBKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is also known as Metconazole, and it belongs to the class of triazole fungicides.

Scientific Research Applications

N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been found to exhibit antifungal, anti-inflammatory, and anticancer properties. In agriculture, it has been used as a fungicide to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the inhibition of the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in the death of the fungus. In addition, N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been found to have a low toxicity profile and is generally well-tolerated. It has been shown to have a low potential for causing adverse effects on human health. However, some studies have reported that it may cause skin irritation and respiratory irritation in certain individuals.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments. It is readily available, has a high purity level, and is stable under normal laboratory conditions. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in agriculture could be further explored to develop more effective and environmentally friendly fungicides.

Synthesis Methods

The synthesis of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the reaction of 1-(3-isopropenylphenyl)-1-methylethylamine with benzyl isocyanate. This reaction is carried out in the presence of a catalyst, such as triethylamine or N-methylmorpholine. The resulting product is then purified by recrystallization.

properties

IUPAC Name

1-benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15(2)17-11-8-12-18(13-17)20(3,4)22-19(23)21-14-16-9-6-5-7-10-16/h5-13H,1,14H2,2-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHJILMXZBKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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